molecular formula C11H16ClN B079396 1-chloro-N,N-dimethyl-1-phenylpropan-2-amine CAS No. 14703-60-7

1-chloro-N,N-dimethyl-1-phenylpropan-2-amine

Cat. No.: B079396
CAS No.: 14703-60-7
M. Wt: 197.7 g/mol
InChI Key: TWGWDHNDNBNXBL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-chloro-N,N-dimethyl-1-phenylpropan-2-amine can be synthesized through several methods. One common method involves the reaction of 1-phenyl-2-propanone with dimethylamine and hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or crystallization.

Industrial Production Methods

In an industrial setting, the production of 1-chloro-2-dimethylamino-1-phenylpropane may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-chloro-N,N-dimethyl-1-phenylpropan-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution: Products include 1-hydroxy-2-dimethylamino-1-phenylpropane or 1-amino-2-dimethylamino-1-phenylpropane.

    Oxidation: Products include corresponding oxides or ketones.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

1-chloro-N,N-dimethyl-1-phenylpropan-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-2-dimethylamino-1-phenylpropane involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-methyl-2-phenylpropane: Similar structure but lacks the dimethylamino group.

    Phenylacetone: Contains a phenyl group attached to a ketone, differing in functional groups.

Uniqueness

1-chloro-N,N-dimethyl-1-phenylpropan-2-amine is unique due to the presence of both a chlorine atom and a dimethylamino group on the same carbon atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

14703-60-7

Molecular Formula

C11H16ClN

Molecular Weight

197.7 g/mol

IUPAC Name

1-chloro-N,N-dimethyl-1-phenylpropan-2-amine

InChI

InChI=1S/C11H16ClN/c1-9(13(2)3)11(12)10-7-5-4-6-8-10/h4-9,11H,1-3H3

InChI Key

TWGWDHNDNBNXBL-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CC=C1)Cl)N(C)C

Canonical SMILES

CC(C(C1=CC=CC=C1)Cl)N(C)C

Origin of Product

United States

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